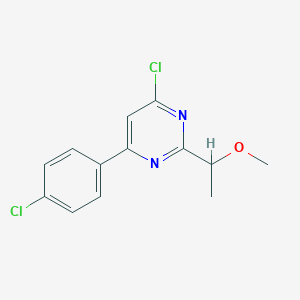

4-Chloro-6-(4-chlorophenyl)-2-(1-methoxyethyl)pyrimidine

Description

4-Chloro-6-(4-chlorophenyl)-2-(1-methoxyethyl)pyrimidine (CAS: 1708437-44-8) is a halogenated pyrimidine derivative with a molecular formula of C₁₃H₁₇ClN₄O. Its structure features a pyrimidine core substituted at positions 4 and 6 with chlorine and a 4-chlorophenyl group, respectively, and a 1-methoxyethyl group at position 2.

Properties

Molecular Formula |

C13H12Cl2N2O |

|---|---|

Molecular Weight |

283.15 g/mol |

IUPAC Name |

4-chloro-6-(4-chlorophenyl)-2-(1-methoxyethyl)pyrimidine |

InChI |

InChI=1S/C13H12Cl2N2O/c1-8(18-2)13-16-11(7-12(15)17-13)9-3-5-10(14)6-4-9/h3-8H,1-2H3 |

InChI Key |

SHBXDQZECCPRGH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=NC(=CC(=N1)Cl)C2=CC=C(C=C2)Cl)OC |

Origin of Product |

United States |

Biological Activity

4-Chloro-6-(4-chlorophenyl)-2-(1-methoxyethyl)pyrimidine is a pyrimidine derivative notable for its diverse biological activities, particularly in medicinal chemistry. This compound features a unique molecular structure characterized by a chloro substituent at the 4-position, a chlorophenyl group at the 6-position, and a methoxyethyl group at the 2-position, contributing to its potential therapeutic applications.

- Molecular Formula : CHClNO

- Molecular Weight : Approximately 293.16 g/mol

Biological Activities

Research indicates that pyrimidine derivatives, including 4-Chloro-6-(4-chlorophenyl)-2-(1-methoxyethyl)pyrimidine, exhibit a wide range of biological activities:

- Antimicrobial Activity : Exhibits effectiveness against various bacterial strains.

- Antiviral Properties : Shows potential in inhibiting viral replication.

- Anticancer Effects : Demonstrated activity against several cancer cell lines, making it a candidate for cancer therapy.

The structural features of this compound enhance its interaction with biological targets, such as enzymes and receptors involved in disease processes.

Structure–Activity Relationship (SAR)

Understanding the SAR of 4-Chloro-6-(4-chlorophenyl)-2-(1-methoxyethyl)pyrimidine is essential for optimizing its pharmacological properties. The presence of both chloro groups and the methoxyethyl group increases its lipophilicity and bioactivity compared to other analogs.

Comparative Analysis of Similar Compounds

| Compound Name | Structure | Notable Features |

|---|---|---|

| 4-Chloro-6-(2-fluorophenyl)-2-(1-methoxyethyl)pyrimidine | Structure | Contains a fluorophenyl group instead of chlorophenyl |

| 4-Chloro-6-(2-chlorophenyl)-2-(1-methoxyethyl)pyrimidine | Structure | Lacks fluorination; features chlorophenyl group |

| 6-Methyl-4-chloropyrimidine | Structure | Methyl substitution instead of chlorophenyl |

| 5-Fluoro-4-chloropyrimidine | Structure | Fluorine substitution at position 5 |

The biological activity of this compound is likely influenced by its ability to bind to specific biological targets. Interaction studies using techniques like molecular docking simulations and binding assays have been employed to elucidate these interactions. Such studies are crucial for understanding how the compound functions at the molecular level.

Case Studies

- Anticancer Activity : In vitro studies have shown that 4-Chloro-6-(4-chlorophenyl)-2-(1-methoxyethyl)pyrimidine exhibits significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The compound's mechanism involves inducing apoptosis through modulation of apoptotic pathways.

- Antimicrobial Studies : The compound has been tested against several bacterial strains, demonstrating effective inhibition of growth. The minimum inhibitory concentration (MIC) values indicate its potential as an antimicrobial agent.

- Antiviral Research : Preliminary studies suggest that this pyrimidine derivative may inhibit viral replication in vitro, indicating its potential application in antiviral therapies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

Halogen Substituents

- 4-Chloro-6-(4-methoxyphenyl)thieno[2,3-d]pyrimidine (CAS: 1407964-93-5): Incorporation of a thienopyrimidine fused ring system increases planarity and π-π stacking interactions, while the methoxy group at the para position modulates electron density .

Oxygen-Containing Substituents

- 4-Chloro-6-(methoxymethyl)-2-(3-pyridyl)pyrimidine (CAS: 339279-00-4): The methoxymethyl group at position 6 improves solubility compared to the hydrophobic 4-chlorophenyl group but may reduce affinity for lipophilic targets .

- 4-Chloro-2-(2-methyl-1,3-thiazol-4-yl)-6-(methoxymethyl)pyrimidine (CAS: 263897-42-3): A thiazole ring at position 2 introduces sulfur-mediated interactions, while the methoxymethyl group retains moderate hydrophilicity .

Sulfur-Containing Derivatives

Pharmacological Activity Comparisons

Analgesic and Anti-inflammatory Effects

- Halogenated Derivatives : Pyrimidines with dual chloro substituents (e.g., 4-chloro-6-(4-chlorophenyl) groups) exhibit superior analgesic activity (EC₅₀ = 1.0 µM for PPARα agonism) compared to methoxy-substituted analogs, which show reduced potency due to lower lipophilicity .

- Thienopyrimidines: The thieno[2,3-d]pyrimidine scaffold in CAS: 1407964-93-5 demonstrates moderate anti-inflammatory activity, likely due to enhanced membrane permeability from the fused ring system .

Antimicrobial and Antiproliferative Activity

- Pyrazolo[3,4-d]pyrimidines : Derivatives like 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (CAS: N/A) exhibit broad-spectrum antibacterial activity, attributed to the reactive chloromethyl group enabling covalent binding to bacterial enzymes .

Reactivity Trends

- The 4-chloro group in the target compound is highly reactive toward nucleophilic aromatic substitution (SNAr), enabling functionalization with amines or thiols. This contrasts with sulfonyl-containing analogs (e.g., CAS: 478031-54-8), where the sulfonyl group stabilizes the ring against substitution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.